[1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-4-yl]-piperidin-1-ylmethanone;oxalic acid
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Overview
Description
“[1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-4-yl]-piperidin-1-ylmethanone;oxalic acid” is a complex organic compound that may have potential applications in various fields such as chemistry, biology, medicine, and industry. The compound consists of a piperidine backbone with additional functional groups that may contribute to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “[1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-4-yl]-piperidin-1-ylmethanone;oxalic acid” likely involves multiple steps, including the formation of the piperidine ring and the introduction of the phenylprop-2-enyl group. Common synthetic routes may include:
Step 1: Formation of the piperidine ring through cyclization reactions.
Step 2: Introduction of the phenylprop-2-enyl group via alkylation or acylation reactions.
Step 3: Final coupling with oxalic acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This could include:
Optimized Catalysts: Use of specific catalysts to enhance reaction rates.
Controlled Temperature and Pressure: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.
Purification Techniques: Employing purification methods such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
The compound may undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions will depend on the specific functional groups present in the compound and the reaction conditions used.
Scientific Research Applications
Chemistry
The compound may be used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology
Medicine
The compound may have potential therapeutic applications, such as acting as a drug candidate for specific diseases.
Industry
In industrial settings, the compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism by which the compound exerts its effects may involve interactions with specific molecular targets, such as enzymes or receptors. The pathways involved could include:
Binding to Receptors: Modulating receptor activity to produce a biological response.
Enzyme Inhibition: Inhibiting enzyme activity to alter metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- [1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-4-yl]-piperidin-1-ylmethanone
- [1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-4-yl]-piperidin-1-ylmethanone;hydrochloride
Uniqueness
The uniqueness of “[1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-4-yl]-piperidin-1-ylmethanone;oxalic acid” may lie in its specific functional groups and their arrangement, which could confer distinct chemical and biological properties.
Properties
IUPAC Name |
[1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-4-yl]-piperidin-1-ylmethanone;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O.C2H2O4/c1-18(16-19-8-4-2-5-9-19)17-22-14-10-20(11-15-22)21(24)23-12-6-3-7-13-23;3-1(4)2(5)6/h2,4-5,8-9,16,20H,3,6-7,10-15,17H2,1H3;(H,3,4)(H,5,6)/b18-16+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBTMXESTPNCYCW-HYNBPGMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)CN2CCC(CC2)C(=O)N3CCCCC3.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/CN2CCC(CC2)C(=O)N3CCCCC3.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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